B1575016 Cancer/testis antigen 1 (87-111)

Cancer/testis antigen 1 (87-111)

カタログ番号 B1575016
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

Cancer/Testis Antigens as Targets for Cancer Immunotherapy

Cancer/testis (CT) antigens, including Cancer/testis antigen 1 (87-111), are a category of tumor antigens with normal expression restricted to male germ cells in the testis, but not in adult somatic tissues. They are also expressed in a variety of tumors, making them potential targets for cancer immunotherapy. CT antigens are immunogenic and have led to the development of antigen-specific cancer vaccines, with clinical trials underway for specific antigens like MAGE-A and NY-ESO-1 (Scanlan et al., 2002).

Role as Biomarkers for Early Detection of Cancers

Cancer-testis antigens are tumor antigens with expression almost limited to male germ cells in the testis. Their expression in cancers and immune-privileged status in the testis makes them promising candidates for cancer immunotherapy. They can also be used as biomarkers for the early detection of cancers, aiding in diagnosis and potentially improving treatment outcomes (Ghafouri-Fard & Modarressi, 2009).

Cancer Testis Antigens in Epithelial Ovarian Cancer

Cancer testis antigens like SPAG9, a new member of this family, have been found to be highly expressed in epithelial ovarian cancer (EOC). They are immunogenic in patients, suggesting their important role in early diagnostics and as potential targets for the development of diagnostic and therapeutic methods in EOC (Garg et al., 2007).

Potential Targets for Immunotherapy

CT antigens are protein antigens with normal expression restricted to adult testicular germ cells, and their aberrant activation and expression in a variety of human cancers make them potential targets for cancer vaccine trials. This has led to ongoing clinical trials based on CT antigens like MAGE-A3 and NY-ESO-1, highlighting their significance in cancer immunotherapy (Caballero & Chen, 2009).

Utilization in Urological Malignancies

Cancer/testis antigens (CTAs) are expressed in advanced cancers with stem cell-like characteristics and are being explored for their roles as novel biomarkers and therapeutic targets for cancer immunotherapy, including in urological malignancies. This exploration underscores the translational potential of CTAs in detecting and treating various types of cancers (Kulkarni et al., 2012).

特性

配列

LLEFYLAMPFATPMEAELARRSLAQ

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (87-111); NY-ESO-1 (87-111)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。